

Physical properties of 1-(Furan-2-yl)ethanol (melting point, boiling point, density)

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Compound of Interest

Compound Name: 1-(Furan-2-yl)ethanol

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Physical Properties of 1-(Furan-2-yl)ethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **1-(Furan-2-yl)ethanol**, a versatile chiral synthon and biochemical intermediate. This compound, featuring a furan ring linked to an ethanol moiety, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.^[1] A comprehensive understanding of its physical characteristics is essential for its effective application in research and development.

Core Physical Properties

The physical state of **1-(Furan-2-yl)ethanol** is typically a colorless to pale yellow oil or liquid at room temperature.^{[2][3]} Key physical properties are summarized in the table below.

Physical Property	Value	Conditions
Melting Point	73-74 °C	Not widely corroborated; substance is generally liquid at room temperature.
Boiling Point	167-170 °C	-
Density	1.078 g/mL	at 20 °C

Note on Melting Point: While one source reports a melting point of 73-74°C,[3] most suppliers describe the racemic mixture as a liquid at ambient temperatures.[2][3] The (R)-isomer has been described as a powder, crystals, or liquid.[4] This discrepancy suggests that the solid-state properties may vary depending on the specific isomer and purity.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly detailed in the reviewed literature. These values are typically reported in chemical databases and by commercial suppliers. The standard methods for determining these properties are outlined below.

Melting Point Determination: The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For substances that are liquids at room temperature, this property would be determined using a cryoscope or by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle warming.

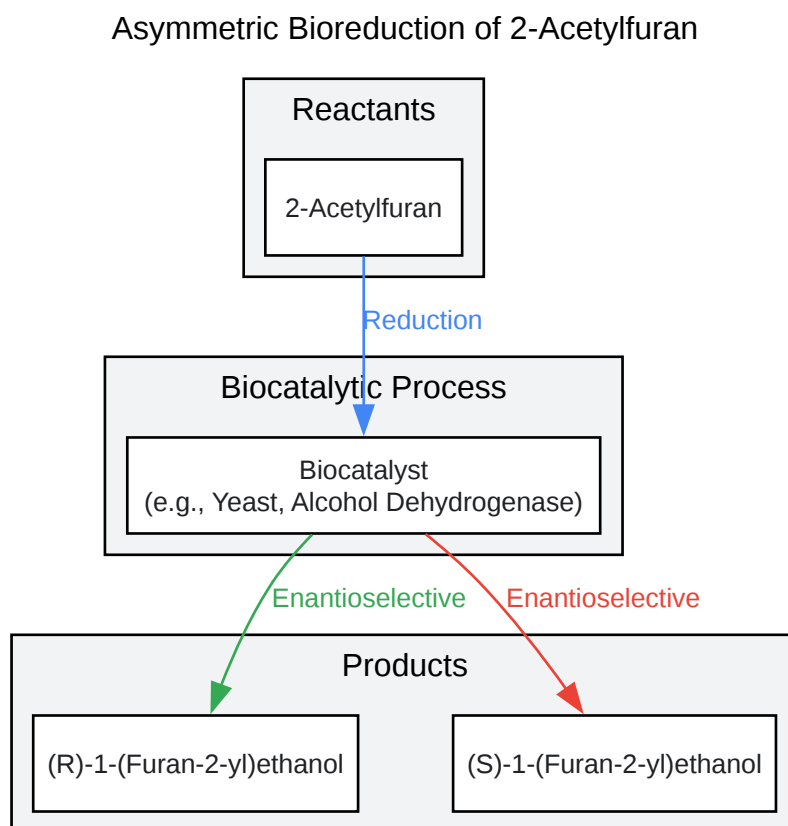
Boiling Point Determination: The boiling point is determined by heating the liquid in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. For accuracy, the atmospheric pressure should be noted, and corrections can be made to report the boiling point at standard pressure.

Density Measurement: The density of a liquid is typically measured using a pycnometer or a hydrometer. A known volume of the substance is weighed at a specific temperature, and the density is calculated by dividing the mass by the volume.

Synthetic Pathway: Asymmetric Bioreduction

1-(Furan-2-yl)ethanol is a key chiral precursor in the synthesis of various bioactive molecules. [5] Enantiomerically pure forms are often synthesized via the asymmetric reduction of the corresponding ketone, 2-acetylfuran.[1] This biotransformation can be achieved with high efficiency and stereoselectivity using various microorganisms, such as yeast (e.g., *Saccharomyces cerevisiae*), which contain alcohol dehydrogenases.[1]

The following diagram illustrates the workflow for the asymmetric bioreduction of 2-acetylfuran to (R)- or (S)-1-(furan-2-yl)ethanol.



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